Pentadecane-2,5,14-trione

Description

The compound "pentadecane" (C₁₅H₃₂) is a straight-chain alkane hydrocarbon with the CAS number 629-62-9 and a molecular weight of 212.41 g/mol . It is commonly derived from palmitic acid, a saturated fatty acid prevalent in biological systems, and is frequently detected in marine organisms such as squid (Loligo spp.) and other fishery products . Pentadecane contributes to flavor profiles in food due to its high concentration and relatively low flavor threshold compared to other hydrocarbons . Thus, this article focuses on pentadecane (C₁₅H₃₂) and its comparison to structurally or functionally similar compounds.

Properties

CAS No. |

63563-88-2 |

|---|---|

Molecular Formula |

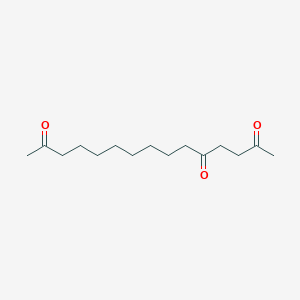

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

pentadecane-2,5,14-trione |

InChI |

InChI=1S/C15H26O3/c1-13(16)9-7-5-3-4-6-8-10-15(18)12-11-14(2)17/h3-12H2,1-2H3 |

InChI Key |

BEVUVODCSMAYJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,5,14-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C yield 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . A similar condensation reaction between 4-ketopimelic acid and paraformaldehyde at 80°C produces 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and catalytic condensation reactions. The use of renewable resources and efficient catalytic systems is crucial for the sustainable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,5,14-trione undergoes various chemical reactions, including:

Oxidation: The ketone groups can be further oxidized to form carboxylic acids.

Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentadecane-2,5,14-trione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentadecane-2,5,14-trione involves its interaction with various molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Pentadecane is the most abundant hydrocarbon in steamed squid (48.50%), significantly influencing flavor due to its linkage to fatty acid degradation .

- Branched alkanes like pristane (C₁₉H₄₀) exhibit distinct industrial applications but are absent in natural flavor profiles .

- Shorter-chain hydrocarbons (e.g., tridecane) are less prevalent in flavor systems but contribute to wax coatings in plants .

Aldehydes and Terpenes in Flavor Chemistry

Hydrocarbons often coexist with aldehydes and terpenes in flavor matrices. Below is a comparative analysis:

Key Findings :

- Aldehydes like hexadecanal are critical in seafood flavor, originating from plasmalogen hydrolysis .

- Terpenes (e.g., limonene) are absent in cashew juice but increase in washed plant fibers, suggesting selective retention during processing .

Bactericidal Activity of Carboxylic Acid Derivatives

Pentadecane-related carboxylic acids, such as palmitic acid (C₁₆H₃₂O₂), exhibit bactericidal properties compared to heptadecane derivatives:

Key Findings :

- Pentadecane-derived acids (e.g., palmitic acid) show higher bactericidal activity than heptadecane derivatives, likely due to favorable physical properties like solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.